Scientific Field: Medicinal Chemistry Research
Application Summary: A series of novel indazole derivatives, including compounds similar to Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate, have been synthesized and evaluated for their anticancer, antiangiogenic, and antioxidant activities .
Methods of Application: The synthesized compounds were assessed for their ability to hinder the viability of three human cancer cells lines, HEP3BPN 11 (liver), MDA 453 (breast), and HL 60 (leukemia), using the 3- (4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction assay .
Results: Among the compounds screened, some showed higher inhibitory activity on the viability of HEP3BPN 11 (liver) when compared with the standard methotrexate . These compounds were further tested to evaluate their potential to inhibit the proangiogenic cytokines associated with tumor development .
Scientific Field: BMC Chemistry
Application Summary: Imidazole containing compounds, which are structurally similar to Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate, have been synthesized and evaluated for their anti-tubercular activity .
Methods of Application: The synthesized compounds were evaluated for anti-tubercular activity against Mycobacterium tuberculosis strain by MABA assay using Isoniazid as a reference drug .
Application Summary: Indazole, a heterocyclic compound similar to Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate, has been found to have anti-inflammatory properties .
Methods of Application: New 2,3-disubstituted tetrahydro-2H-indazoles were synthesized and screened for their in vivo anti-inflammatory potential in two different experimental models (Freund’s adjuvant-induced arthritis and carrageenan-induced edema) .
Results: 3-Phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole showed high anti-inflammatory activity along with minimum ulcerogenic potential .
Application Summary: A series of novel indazole derivatives, including compounds similar to Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate, have been synthesized and evaluated for their antioxidant activities .
Methods of Application: The synthesized compounds were screened for their antioxidant activities using 2,2-diphenyl-1-picryl hydrazine (DPPH), hydroxyl (OH), and superoxide radical (SOR) scavenging activity .
Results: Compounds 11n, 11p, 11q, and 11v have shown significant OH radical scavenging activities, also compounds 11c, 11h, and 11k were found to have a DPPH radical scavenging activity and compounds 11a and 11m exhibited better SOR scavenging activity when compared with the reference compound ascorbic acid .
Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate is a synthetic compound with the molecular formula and a molecular weight of approximately 289.51 g/mol. This compound features a complex indazole structure, characterized by the presence of bromine and chlorine substituents at the 5 and 6 positions, respectively, of the indazole ring. The carboxylate group is esterified with a methyl group, enhancing its solubility and reactivity in various chemical environments .
There is no current information available on the specific mechanism of action of MBCIC. However, indazole-4-carboxylates have been investigated for their potential antibacterial and antifungal activities []. Further research is required to elucidate the mechanism by which MBCIC interacts with biological systems.
These reactions highlight its utility in organic synthesis, particularly in creating more complex bioactive molecules .
The synthesis of methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate typically involves multiple steps:
These methods allow for the efficient production of this compound while enabling modifications to tailor its properties for specific applications .
Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate has potential applications in various fields:
The compound's unique structure allows for versatility in medicinal chemistry and material sciences .
Interaction studies involving methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate focus on its binding affinity with biological macromolecules such as proteins and nucleic acids. Preliminary studies suggest that:
Further research is needed to elucidate these interactions fully and understand their implications for drug design and development .
Several compounds share structural similarities with methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate:
Compound Name | Molecular Formula | Notable Features |
---|---|---|
Methyl 5-bromo-1H-indazole-4-carboxylate | C9H7BrN2O2 | Lacks chlorine; different biological activity |
Methyl 6-chloro-1H-indazole-4-carboxylate | C9H7ClN2O2 | Lacks bromine; may exhibit different reactivity |
Methyl 5-fluoro-6-chloro-1H-indazole-4-carboxylate | C9H6ClF N2O2 | Fluorine substitution may enhance biological properties |
These compounds illustrate variations in halogen substitution that can significantly influence their chemical reactivity and biological activity, making methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate a unique candidate for further exploration in drug development .